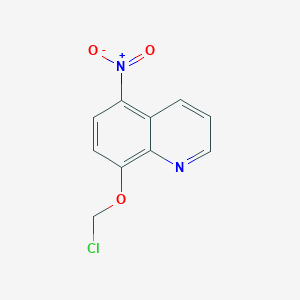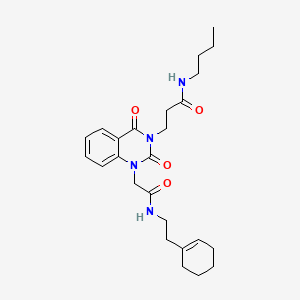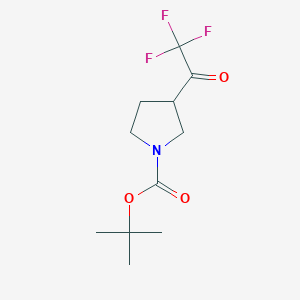
8-(Chloromethoxy)-5-nitro-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(Chloromethoxy)-5-nitro-quinoline” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring . This particular compound has a chloromethoxy group at the 8th position and a nitro group at the 5th position.
Molecular Structure Analysis
The molecular structure of “8-(Chloromethoxy)-5-nitro-quinoline” would consist of a quinoline backbone with a chloromethoxy group (-OCH2Cl) attached at the 8th carbon and a nitro group (-NO2) attached at the 5th carbon .Chemical Reactions Analysis
The reactivity of “8-(Chloromethoxy)-5-nitro-quinoline” would likely be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group . The chloromethoxy group could potentially undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(Chloromethoxy)-5-nitro-quinoline” would be influenced by its functional groups . The nitro group is a strong electron-withdrawing group, which could increase the acidity of nearby protons. The chloromethoxy group could make the compound susceptible to nucleophilic attack.Scientific Research Applications
Crystallography and Structural Studies
Quinoline derivatives have been extensively studied for their crystal structures, providing insights into their reactivity and pharmacological interest. The research on nitrated isomers of quinoline compounds reveals that the position and orientation of substituents significantly influence the molecular geometry and intermolecular interactions. These structural insights are crucial for understanding the biological activity and cytotoxicity of these compounds (Sopková-de Oliveira Santos et al., 2008).
Corrosion Inhibition
Quinoline derivatives have been identified as effective corrosion inhibitors for metals. Studies on the corrosion protection effect of quinoline derivatives on aluminium alloys in saline solutions demonstrate their potential to form protective films on metal surfaces, which retard the anodic electrochemical processes. This application is particularly relevant for extending the lifespan of metal components in corrosive environments (Wang et al., 2015).
Synthesis and Chemical Reactions
Research into the synthesis of polyfluorinated aminoquinolines via nitroquinolines outlines methodologies for transforming quinoline compounds. These studies not only enhance our understanding of quinoline reactivity but also propose novel approaches for accessing aminoquinolines that are not available through other methods, thereby expanding the toolkit available for chemical synthesis (Skolyapova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(chloromethoxy)-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-16-9-4-3-8(13(14)15)7-2-1-5-12-10(7)9/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGZECKJLHQYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Chloromethoxy)-5-nitro-quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2860214.png)
![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)

![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)
![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)
![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2860232.png)
![N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2860234.png)
